AA92593

Übersicht

Beschreibung

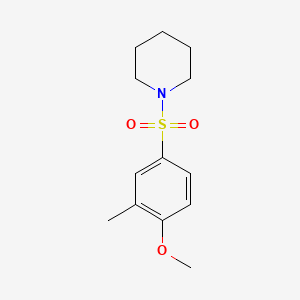

AA92593, auch bekannt als 1-(4-Methoxy-3-methyl-benzolsulfonyl)-piperidin, ist ein selektiver und kompetitiver Antagonist von Melanopsin (OPN4). Melanopsin ist ein Photopigment, das in der Netzhaut vorkommt und an der Regulierung des zirkadianen Rhythmus und anderer nicht-visueller Reaktionen auf Licht beteiligt ist.

Wissenschaftliche Forschungsanwendungen

AA92593 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Neurobiologie: Es wird verwendet, um die Rolle von Melanopsin bei der Regulierung des zirkadianen Rhythmus und anderer nicht-visueller Reaktionen auf Licht zu untersuchen.

Phototransduktion: this compound wird verwendet, um die Mechanismen der Phototransduktion zu erforschen, insbesondere in nicht-visuellen Photorezeptoren.

Wirkmechanismus

This compound wirkt als kompetitiver Antagonist von Melanopsin, indem es an seine Retinal-Bindungstasche bindet. Diese Verdrängung von Retinal löst nachgeschaltete Signalwege aus, die letztendlich zu einer erhöhten Expression von Per1 führen, einem Gen, das an der Regulierung des zirkadianen Rhythmus beteiligt ist. Die Hemmung der Melanopsin-Aktivität durch this compound führt auch zu einer erhöhten Expression von alpha-Melanocyt-stimulierendem Hormon und induziert die Melanin-Dispersion in Melanophoren, was den Embryo dunkler macht .

Wirkmechanismus

Target of Action

The primary target of AA92593 is OPN4 (melanopsin) . Melanopsin is a photopigment found in a small subset of intrinsically photosensitive retinal ganglion cells (ipRGCs) in the mammalian retina . It plays a crucial role in various light-dependent physiological processes, including the regulation of the circadian rhythm and the pupillary light reflex .

Mode of Action

This compound acts as a selective and competitive antagonist of melanopsin . It competes with retinaldehyde for the melanopsin retinal binding site, which is distinct from other opsins . The presence of this compound in the retinal-binding pocket of melanopsin leads to the displacement of retinal . This displacement could trigger downstream signaling that would ultimately result in increased expression of Per1 .

Biochemical Pathways

The displacement of retinal by this compound affects the phototransduction pathway mediated by melanopsin . This leads to changes in the electrical activity of cells and tissues, resulting in a range of physiological effects . For instance, the inhibition of melanopsin activity with this compound increases α-melanocyte-stimulating hormone (α-MSH) expression and induces melanin dispersion in the melanophores, which darkens the embryo .

Pharmacokinetics

It’s known that this compound can be administered intraperitoneally . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

This compound has been shown to have a variety of effects at the molecular and cellular levels. For example, it can decrease intraocular pressure (IOP) in rabbits living under normal light conditions . It also produces an increment in melatonin levels, resulting in a drop of IOP . Furthermore, it attenuates pupil constriction in response to light .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as light conditions. For instance, this compound is able to decrease IOP in rabbits living under normal light conditions . More research is needed to fully understand how various environmental factors influence the action of this compound.

Biochemische Analyse

Biochemical Properties

AA92593 interacts with melanopsin (Opn4), a protein found in the retina that is involved in the regulation of circadian rhythms . It acts as an antagonist, blocking melanopsin activity . This interaction is believed to occur through competitive binding .

Cellular Effects

In cellular processes, this compound influences cell function by blocking melanopsin activity, which can affect the regulation of circadian rhythms . It also stimulates α-melanocyte-stimulating hormone (α-MSH) expression and induces melanin distribution in the melanophores .

Molecular Mechanism

At the molecular level, this compound exerts its effects by competing for binding to melanopsin . This competition inhibits melanopsin-mediated phototransduction, a process that converts light signals into cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. It has been shown to inhibit mouse pupillary light reflex and light aversion in vivo . The stability and degradation of this compound in these settings are not currently documented.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von AA92593 umfasst die Reaktion von 4-Methoxy-3-methylbenzolsulfonylchlorid mit Piperidin. Die Reaktion findet typischerweise in Gegenwart einer Base wie Triethylamin statt, was die nucleophile Substitutionsreaktion erleichtert. Das Produkt wird dann mit Standardtechniken wie Umkristallisation oder Chromatographie gereinigt, um einen hohen Reinheitsgrad zu erreichen .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für this compound nicht weit verbreitet sind, würde der allgemeine Ansatz die Skalierung des oben beschriebenen Synthesewegs umfassen. Dies würde die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur und Lösungsmittelwahl, umfassen, um die Ausbeute und Effizienz zu maximieren. Die industrielle Produktion würde auch strenge Qualitätskontrollmaßnahmen umfassen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

AA92593 unterliegt aufgrund des Vorhandenseins der Sulfonylchloridgruppe hauptsächlich nucleophilen Substitutionsreaktionen. Diese Gruppe ist hochreaktiv und kann durch verschiedene Nucleophile verdrängt werden, was zur Bildung verschiedener Derivate führt .

Häufige Reagenzien und Bedingungen

Reagenzien: Triethylamin, Piperidin, 4-Methoxy-3-methylbenzolsulfonylchlorid.

Hauptprodukte

Das Hauptprodukt, das aus der Reaktion von 4-Methoxy-3-methylbenzolsulfonylchlorid mit Piperidin gebildet wird, ist this compound selbst. Andere mögliche Produkte könnten verschiedene Derivate umfassen, die durch Substitution verschiedener Nucleophile für Piperidin gebildet werden .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

AA29504: Ein weiterer Melanopsin-Antagonist mit ähnlichen Eigenschaften, aber unterschiedlicher chemischer Struktur.

Einzigartigkeit

AA92593 ist einzigartig in seiner hohen Selektivität und kompetitiven Antagonismus gegenüber Melanopsin. Seine Fähigkeit, die Retinal-Bindungstasche von Melanopsin spezifisch anzusprechen, unterscheidet es von anderen Opsinen und macht es zu einem wertvollen Werkzeug in der neurobiologischen und phototransduktionsbezogenen Forschung .

Eigenschaften

IUPAC Name |

1-(4-methoxy-3-methylphenyl)sulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c1-11-10-12(6-7-13(11)17-2)18(15,16)14-8-4-3-5-9-14/h6-7,10H,3-5,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTKLZINZGEPFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does AA92593 interact with melanopsin and what are the downstream effects?

A1: this compound acts as a selective antagonist of melanopsin, a light-sensitive photopigment found in a subset of retinal ganglion cells (mRGCs) [, ]. By binding to melanopsin, this compound prevents its activation by light. This inhibition has several downstream effects, including:

- Reduced α-MSH secretion: Melanopsin activation normally stimulates the release of α-melanocyte-stimulating hormone (α-MSH) from the pituitary gland. this compound blocks this pathway, leading to decreased α-MSH levels [].

- Altered melatonin production: In the eye, melanopsin activation can influence melatonin synthesis. Studies have shown that this compound administration can modulate melatonin levels in the aqueous humor, suggesting a role for melanopsin in ocular melatonin regulation [].

- Increased susceptibility to lens-induced myopia: In guinea pig models, blocking melanopsin with this compound exacerbates lens-induced myopia, indicating a protective role for melanopsin in this condition [].

Q2: What is the impact of this compound on skin pigmentation?

A2: Research using Xenopus embryos and skin cultures revealed that this compound induces skin pigmentation in an eye-dependent manner []. This effect is attributed to the inhibition of melanopsin signaling, which normally regulates skin color change in response to light and background adaptation.

Q3: How does this compound affect intraocular pressure (IOP)?

A3: Studies in rabbits demonstrated that administration of this compound leads to a decrease in IOP []. This effect was linked to this compound's ability to block melanopsin activity, subsequently influencing melatonin levels in the aqueous humor. Blocking melatonin receptors with antagonists reversed the IOP-lowering effect, suggesting a melanopsin-melatonin pathway in IOP regulation.

Q4: Beyond its role as a melanopsin antagonist, what other potential applications are being explored for this compound?

A4: While this compound is primarily recognized for its utility in melanopsin research, scientists are investigating its potential in other areas. For instance, one study explored the role of melanopsin in mediating the thermal activation of clock genes []. While the specific involvement of this compound was not detailed in this particular study, it highlights the broader implications of targeting melanopsin signaling pathways. Additionally, research on light-induced ATP release from the lens [] points to potential connections between lens physiology, melanopsin, and areas where this compound could be a valuable tool for further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.